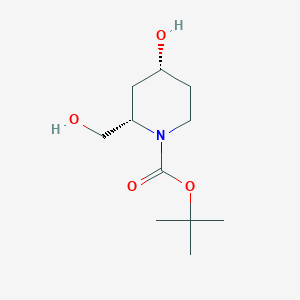![molecular formula C28H34N2O6 B6152545 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid CAS No. 1027337-09-2](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid” is a type of amino acid derivative . It has a CAS Number of 368866-14-2 and a molecular weight of 494.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 3.75±0.10 .Applications De Recherche Scientifique
Let’s explore its applications in various fields:
- Solid-Phase Peptide Synthesis (SPPS) : The tert-butoxycarbonyl (Boc) protecting group allows for efficient SPPS, enabling the assembly of longer peptides and peptidomimetics .
- Targeted Drug Delivery : By conjugating this compound to specific ligands, scientists can create prodrugs or targeted drug delivery systems. The fluorenyl group provides a handle for further functionalization .
- Functional Materials : Researchers investigate its use in designing functional materials, such as sensors, coatings, or drug-releasing polymers .
- Fluorescent Probes : The fluorenyl moiety itself can serve as a fluorescent probe for imaging studies .
- Hydrogels and Biomaterials : By incorporating this compound into peptide-based hydrogels, scientists aim to create materials for tissue engineering and drug delivery .
Peptide Chemistry and Solid-Phase Synthesis
Drug Discovery and Medicinal Chemistry
Materials Science and Polymer Chemistry
Bioconjugation and Labeling
Peptide-Based Nanomaterials
Chemical Biology and Enzyme Inhibition
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine group, and tert-butoxycarbonyl (Boc) group is used to protect the carboxylic acid group. The Fmoc group is removed after the coupling reaction, and the Boc group is removed at the end of the synthesis to obtain the final product.", "Starting Materials": [ "4-piperidone hydrochloride", "9H-fluorene-9-methanol", "tert-butyl bromoacetate", "diisopropylethylamine", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "trifluoroacetic acid", "ethanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of amine group: 4-piperidone hydrochloride is reacted with tert-butyl bromoacetate and diisopropylethylamine in N,N-dimethylformamide to form the Boc-protected piperidone intermediate.", "Protection of carboxylic acid group: 9H-fluorene-9-methanol is reacted with acetic anhydride and triethylamine in N,N-dimethylformamide to form the Fmoc-protected fluorenylmethoxycarbonyl intermediate.", "Coupling reaction: The Boc-protected piperidone intermediate is reacted with the Fmoc-protected fluorenylmethoxycarbonyl intermediate in N,N-dimethylformamide with the addition of diisopropylethylamine and triethylamine to form the protected compound.", "Deprotection of Fmoc group: The protected compound is treated with 20% piperidine in N,N-dimethylformamide to remove the Fmoc group.", "Deprotection of Boc group: The deprotected compound is treated with trifluoroacetic acid in ethanol to remove the Boc group and obtain the final product." ] } | |
Numéro CAS |
1027337-09-2 |
Nom du produit |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid |
Formule moléculaire |
C28H34N2O6 |
Poids moléculaire |
494.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



